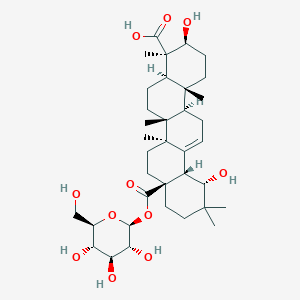

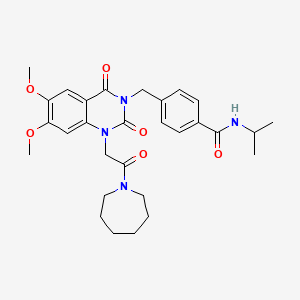

![molecular formula C23H19N3O B2384826 N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1207044-78-7](/img/structure/B2384826.png)

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine” is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

Synthesis Analysis

In a study, 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature .

Molecular Structure Analysis

The molecular structure of “1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine” has a molecular formula of C14H18N4 and a monoisotopic mass of 242.153152 Da .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve nucleophilic substitution and cyclization under acid catalysis .

Physical And Chemical Properties Analysis

The compound “1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine” has a boiling point of 429℃, a flash point of 213℃, and is a solid at room temperature .

Aplicaciones Científicas De Investigación

- The compound exhibits radical scavenging activity, making it a potential antioxidant agent. In fact, some derivatives are more active than the standard ascorbic acid .

- Several pyrazole derivatives, including this compound, have demonstrated cytotoxic effects on human cell lines. Specifically, compound 3i stands out with an IC50 of 6.2 ± 0.6 µM against colorectal carcinoma cells (RKO) and activates autophagy proteins as a survival mechanism. The predominant pathway of cell death is p53-mediated apoptosis .

- While not directly related to the compound itself, a molecular simulation study justified the potent in vitro antipromastigote activity of a related compound. This suggests that the pyrazole scaffold may have broader applications in combating parasitic diseases .

- An intermediate derived from this compound, 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine , is used to prepare selective and orally active dipeptidylpeptidase 4 inhibitors. These inhibitors are investigated for their potential as antidiabetic agents .

- The nanomaterial derived from this compound has been applied as a catalyst for the preparation of 4,4ʹ-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives. This method offers high yields, short reaction times, and effectiveness in performing the reaction .

Antioxidant Properties

Anticancer Potential

Antileishmanial and Antimalarial Activity

Diabetes Research

Catalysis and Synthesis

Other Biological Activities

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-(5-methyl-2-phenylpyrazol-3-yl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O/c1-17-16-22(26(25-17)21-10-6-3-7-11-21)24-23(27)20-14-12-19(13-15-20)18-8-4-2-5-9-18/h2-16H,1H3,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRBRVPARCAGKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2384753.png)

![2,3-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2384754.png)

![N-[2-[[3-(4-Chlorophenyl)cyclobutyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2384757.png)

amine hydrochloride](/img/structure/B2384760.png)

![2-[(4,4-Dimethylcyclohexyl)amino]propane-1,3-diol](/img/structure/B2384765.png)

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2384766.png)